Mono-methyl terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Mono-methyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves heating terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 1 to 2 atmospheres . Industrial production methods often involve the transesterification of dimethyl terephthalate with ethylene glycol to produce PET .
Analyse Chemischer Reaktionen
Mono-methyl terephthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form terephthalic acid and methanol.
Transesterification: Reacts with alcohols in the presence of a catalyst to form different esters.
Reduction: Can be reduced to form 1,4-benzenedimethanol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include sulfuric acid, methanol, ethylene glycol, and lithium aluminum hydride. Major products formed from these reactions include terephthalic acid, methanol, and various esters .
Wissenschaftliche Forschungsanwendungen
Mono-methyl terephthalate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the production of PET plastics and fibers.
Material Science: Studied for its properties in the development of new materials with specific mechanical properties.
Biological Research: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Wirkmechanismus
The mechanism of action of 1,4-benzenedicarboxylic acid, methyl ester in biological systems involves its interaction with cellular components such as proteins and lipids. It can penetrate cell membranes and induce changes in the function of these components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Mono-methyl terephthalate is similar to other benzenedicarboxylic acid esters, such as:
- 1,2-Benzenedicarboxylic acid, dimethyl ester (dimethyl phthalate)
- 1,3-Benzenedicarboxylic acid, dimethyl ester (dimethyl isophthalate)
- 1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester (bis(2-ethylhexyl) terephthalate)
Compared to these compounds, 1,4-benzenedicarboxylic acid, methyl ester is unique in its widespread use in the production of PET plastics and fibers, making it a crucial compound in the polymer industry .
Eigenschaften
Molekularformel |
C9H7O4- |
---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
4-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
REIDAMBAPLIATC-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.